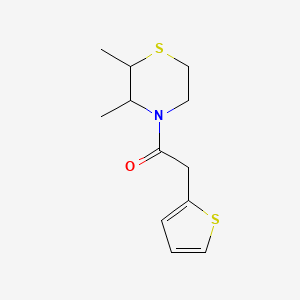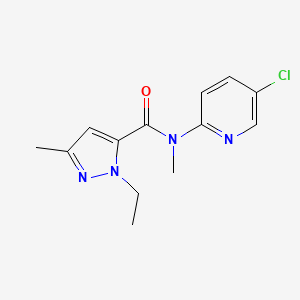
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to possess unique properties that make it suitable for use in the synthesis of new drugs and materials.
Mécanisme D'action
The mechanism of action of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone is not fully understood. However, it is believed that this compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to possess significant antioxidant activity, which makes it suitable for use in the treatment of various oxidative stress-related disorders. Additionally, this compound has also been found to possess anti-inflammatory activity, which makes it suitable for use in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone in lab experiments is its unique properties. This compound possesses several properties that make it suitable for use in the synthesis of new drugs and materials. Additionally, this compound has been found to be relatively easy to synthesize, which makes it suitable for use in large-scale experiments. However, one of the major limitations of using this compound is its potential toxicity. This compound has been found to be toxic to some cell lines, which makes it unsuitable for use in certain experiments.
Orientations Futures
There are several future directions for the research on (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone. One of the major future directions is the development of new drugs and materials using this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more studies are needed to determine the safety and toxicity of this compound in various cell lines and organisms.
Méthodes De Synthèse
The synthesis of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone involves several steps. The first step involves the reaction of 2-amino-5-fluorobenzoic acid with thionyl chloride to form 2-chloro-5-fluorobenzoic acid. The second step involves the reaction of 2-chloro-5-fluorobenzoic acid with 2-mercaptophenol to form (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ol. The final step involves the oxidation of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ol with a suitable oxidizing agent to form this compound.
Applications De Recherche Scientifique
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the synthesis of new drugs. It has been found to possess significant antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has also been found to possess anticancer activity and has shown promising results in the treatment of various types of cancer.
Propriétés
IUPAC Name |
(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-10-1-2-11-12(7-10)17-5-4-15(11)13(16)9-3-6-18-8-9/h1-3,6-8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAPCMDVBGXAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1C(=O)C3=CSC=C3)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)




![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)


![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)


